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1-Thiocoumarin, 3-nitro-4-anilino-

Cat. No.: B14612311
CAS No.: 59647-32-4
M. Wt: 298.3 g/mol
InChI Key: LIBDTFQESDZGLE-UHFFFAOYSA-N
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Description

Overview of the Thiocoumarin Scaffold in Chemical Research

The coumarin (B35378) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net Thiocoumarins, which are bioisosteres of coumarins where one or both oxygen atoms in the benzopyrone framework are replaced by sulfur, represent a significant class of heterocyclic compounds. nih.govencyclopedia.pubresearchgate.neteurekaselect.com This structural modification imparts distinct chemical and physical properties, leading to a diverse range of pharmacological applications. nih.govencyclopedia.pub While coumarins have been extensively studied, thiocoumarins have received comparatively less attention, though interest in their potential is growing. nih.gov The thiocoumarin framework is a versatile platform for developing new therapeutic agents, with research exploring their utility as anticoagulants, antimicrobials, and even as fluorescent probes. nih.govresearchgate.net

Classification of Thiocoumarin Analogues: Thiocoumarins, 2-Thioxocoumarins, and Dithiocoumarins

The substitution of oxygen with sulfur in the coumarin ring system gives rise to three main classes of thiocoumarin analogues. nih.govencyclopedia.pubresearchgate.netmdpi.com These are:

1-Thiocoumarins: In this class, the oxygen atom at position 1 of the pyrone ring is replaced by a sulfur atom.

2-Thioxocoumarins: Here, the carbonyl oxygen at position 2 is substituted with a sulfur atom, forming a thioketone.

Dithiocoumarins: In this group, both the oxygen atom at position 1 and the carbonyl oxygen at position 2 are replaced by sulfur atoms. nih.govencyclopedia.pubresearchgate.net

Each of these substitutions significantly alters the electronic and steric properties of the molecule, influencing its reactivity and biological interactions. encyclopedia.pub

Historical Context and Evolution of Thiocoumarin Research

Research into thiocoumarins dates back several decades, with early investigations in the 1980s revealing their potential as hemorrhagic and antiallergic agents. nih.gov Some derivatives also found use as anticoagulant rodenticides. nih.govresearchgate.net The initial synthetic methods, often involving the reaction of acrylic and propiolic ortho esters with benzenethiols, were also developed during this period. nih.gov Despite these early findings, the field of thiocoumarin research has evolved more slowly compared to that of their oxygen-containing counterparts. nih.gov However, recent years have seen a renewed interest, driven by advances in synthetic methodologies and a deeper understanding of their biological mechanisms. nih.govmdpi.com Modern research focuses on their potential as carbonic anhydrase inhibitors, in the development of novel drug delivery systems, and as fluorescent sensors. nih.govencyclopedia.pubresearchgate.net

Significance of Sulfur Atom Substitution in Heterocyclic Systems for Chemical Biology and Drug Discovery

The replacement of an oxygen atom with a sulfur atom is a common and effective strategy in medicinal chemistry to modulate the properties of a molecule. encyclopedia.pubbohrium.com Sulfur's larger atomic radius, lower electronegativity, and ability to exist in various oxidation states introduce unique characteristics to a heterocyclic system. tandfonline.comresearchgate.net Sulfur-containing heterocycles are integral components of many FDA-approved drugs and exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. bohrium.comnih.govresearchgate.net The presence of sulfur can influence a compound's metabolic stability, lipophilicity, and binding interactions with biological targets. bohrium.comtandfonline.com This makes sulfur-containing scaffolds, like thiocoumarins, attractive for the design of new therapeutic agents with potentially improved efficacy and reduced toxicity. bohrium.comnih.gov

Rationale for Investigating 1-Thiocoumarin, 3-nitro-4-anilino- within the Thiocoumarin Class

The specific compound, 1-Thiocoumarin, 3-nitro-4-anilino-, presents a unique combination of structural features that warrant detailed investigation. The 1-thiocoumarin core provides the foundational heterocyclic structure with its inherent chemical properties. nih.gov The introduction of a nitro group at the 3-position is significant as nitro-substituted coumarins have been explored for their biological activities. rsc.orgnih.gov Furthermore, the anilino group at the 4-position adds another layer of complexity and potential for diverse interactions. The synthesis and biological evaluation of various amino and nitro-substituted coumarins have been a subject of research to understand their structure-activity relationships. nih.govnih.gov The combination of these specific substituents on the 1-thiocoumarin scaffold suggests a compound with potentially novel chemical and biological properties that are yet to be fully elucidated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O3S B14612311 1-Thiocoumarin, 3-nitro-4-anilino- CAS No. 59647-32-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59647-32-4

Molecular Formula

C15H10N2O3S

Molecular Weight

298.3 g/mol

IUPAC Name

4-anilino-3-nitrothiochromen-2-one

InChI

InChI=1S/C15H10N2O3S/c18-15-14(17(19)20)13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)21-15/h1-9,16H

InChI Key

LIBDTFQESDZGLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Functionalization of 1 Thiocoumarin, 3 Nitro 4 Anilino

Reaction Mechanisms Involving the Thiocoumarin Core

The thiocoumarin nucleus, a sulfur analog of coumarin (B35378), is a privileged scaffold in medicinal chemistry. nih.govmdpi.com The replacement of an oxygen atom with sulfur modulates the molecule's chemical properties, influencing its reactivity. encyclopedia.pubresearchgate.net The core structure can undergo various transformations, with traditional synthesis often involving a Lewis acid-catalyzed intramolecular cyclization. nih.govmdpi.com

One of the key reaction types is electrophilic and nucleophilic substitution. The electron-deficient nature of the sulfur atom and its ability to interact with electron donors like nitrogen and oxygen play a crucial role in these reactions. encyclopedia.pub Furthermore, the thiocoumarin scaffold can be functionalized through various reactions, including those that introduce substituents at different positions, thereby creating more complex molecules. nih.gov

Role of the Nitro Group at Position 3 in Influencing Reactivity

The nitro group at position 3 is a strong electron-withdrawing group, which significantly influences the reactivity of the entire molecule. nih.gov It reduces the electron density of the thiocoumarin framework through both inductive and resonance effects. nih.gov This electronic pull makes the adjacent carbon atoms more susceptible to nucleophilic attack.

The presence of the nitro group can activate the carbon-carbon double bond within the thiocoumarin ring, rendering it an excellent Michael acceptor for the construction of diverse molecular frameworks. nih.gov Additionally, the nitro group can act as a good leaving group in certain reactions, facilitating the formation of carbon-carbon double bonds through the elimination of nitrous acid (HNO₂). nih.gov This dual role as both an activator and a leaving group enables the synthesis of polyfunctionalized compounds. nih.gov The acidity of the hydrogen atom on the carbon adjacent to the nitro group is also increased, which can facilitate tautomerism and subsequent reactions. nih.gov

Reactivity of the Anilino Moiety at Position 4, Including Hydrogen Bonding Contributions

This intramolecular hydrogen bond can affect the reactivity of both the anilino and nitro groups by altering their electron density and accessibility. The anilino group itself can undergo various reactions, and its presence can direct the regioselectivity of further substitutions on the aromatic rings. In similar structures, intermolecular hydrogen bonding has also been observed, which can lead to the formation of dimers and influence the crystal packing of the compound. nih.govnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Thiocoumarin Ring

The thiocoumarin ring system is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents. The presence of the electron-withdrawing nitro group at position 3 deactivates the ring towards electrophilic attack, particularly at positions ortho and para to it. Conversely, it activates the ring for nucleophilic aromatic substitution.

For instance, 4-chlorothiocoumarins have been used in nucleophilic substitution reactions to introduce acyl groups, forming γ-ketoenones. nih.govencyclopedia.pub The substitution of an oxygen atom with sulfur in the coumarin scaffold can modulate the electronic properties, making the C-S bond available for interactions with various electron donors. encyclopedia.pub

Functional Group Interconversions and Derivatization Strategies

The functional groups on the 1-Thiocoumarin, 3-nitro-4-anilino- scaffold can be interconverted to create a variety of derivatives. These transformations allow for the fine-tuning of the molecule's properties for various applications.

Michael Addition Reactions at Position 3

The carbon at position 3, activated by the adjacent nitro group, is a prime site for Michael addition reactions. nih.gov In this type of conjugate addition, a nucleophile (Michael donor) adds to the β-carbon of an α,β-unsaturated system (Michael acceptor). masterorganicchemistry.com The nitro group strongly activates the C=C bond of the thiocoumarin ring, making it an excellent Michael acceptor. nih.gov

This reaction is a powerful tool for carbon-carbon bond formation and allows for the introduction of a wide range of substituents at the 3-position. sctunisie.org The reaction typically proceeds in three steps: deprotonation of the nucleophile to form an enolate or a similar species, conjugate addition to the electrophilic alkene, and subsequent protonation of the resulting enolate. masterorganicchemistry.com Various nucleophiles, including enolates, amines, and thiols, can be employed in Michael additions. masterorganicchemistry.comyoutube.com

α-Regioselective Heck Coupling on Tosylates

The Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a substituted alkene. While not directly applicable to the parent compound without prior modification, the thiocoumarin scaffold can be derivatized to undergo such reactions. For instance, if a tosylate group were introduced onto the thiocoumarin ring, it could serve as a leaving group in a Heck coupling.

Highly regioselective Heck couplings have been achieved with α,β-unsaturated tosylates and electron-rich olefins, favoring α-substitution. nih.govorganic-chemistry.org This method provides a cost-effective alternative to using more reactive but expensive triflate electrophiles. organic-chemistry.org The reaction is typically catalyzed by a palladium complex, such as Pd₂(dba)₃, with a phosphine (B1218219) ligand like DPPF, in the presence of a base. organic-chemistry.org The regioselectivity of the Heck reaction can be influenced by the reaction conditions and the nature of the substrates. rsc.org

Conversion to Dithiocoumarins via Thionation Reactions

The conversion of a thiocoumarin to a dithiocoumarin involves the thionation of the endocyclic carbonyl group. A common and effective reagent for this transformation is Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. While specific studies on the thionation of 1-thiocoumarin, 3-nitro-4-anilino- are not extensively documented, the general reactivity of thiocoumarins suggests that this conversion is feasible.

The reaction mechanism involves the nucleophilic attack of the carbonyl oxygen on the phosphorus of Lawesson's reagent, followed by a series of rearrangements that ultimately lead to the replacement of the oxygen atom with a sulfur atom. The presence of the electron-donating anilino group at the 4-position may influence the reactivity of the carbonyl group at the 2-position.

General reaction conditions for the thionation of thiocoumarins typically involve heating the substrate with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. The yields for the conversion of various thiocoumarins to their corresponding dithiocoumarins are generally in the range of 30-40%. nih.govresearchgate.net

SubstrateReagentSolventTemperature (°C)Yield (%)
1-ThiocoumarinLawesson's ReagentToluene11030-40

This data represents a general transformation and may be applicable to 1-Thiocoumarin, 3-nitro-4-anilino-.

Cyclization Reactions for Annulated Systems

The 1-thiocoumarin, 3-nitro-4-anilino- scaffold is a valuable precursor for the synthesis of annulated heterocyclic systems. The presence of the reactive anilino and nitro groups, along with the thiocoumarin ring, provides multiple sites for cyclization reactions.

One potential pathway involves the reduction of the nitro group to an amino group, which can then undergo intramolecular cyclization with a suitable functional group on the anilino ring or be used in subsequent intermolecular reactions to build a new ring.

Furthermore, dithiocoumarins derived from thiocoumarins can undergo thio-[3+2] cyclization reactions with nitroalkenes in the presence of a base like potassium carbonate to form tricyclic systems. nih.gov This suggests that the dithiocoumarin analog of 1-thiocoumarin, 3-nitro-4-anilino- could be a key intermediate for accessing novel annulated compounds.

Starting MaterialReagent(s)Product Type
4-Hydroxydithiocoumarinstrans-β-Nitrostyrenes, K2CO3Tricyclic Thio[3+2] Adducts

This table illustrates a cyclization reaction of a related dithiocoumarin scaffold.

Sulfonylation Reactions at Position 4

The anilino group at the 4-position of 1-thiocoumarin, 3-nitro-4-anilino- presents a nucleophilic site that can potentially react with sulfonyl chlorides. This reaction would lead to the formation of a sulfonamide linkage at the 4-position, introducing a sulfonyl group to the thiocoumarin scaffold.

While direct sulfonylation of 1-thiocoumarin, 3-nitro-4-anilino- has not been explicitly described, studies on the synthesis of 4-aminosubstituted 3-nitrocoumarins have shown that 4-chloro-3-nitrocoumarin (B1585357) can be condensed with sulfonamides in the presence of a base like triethylamine. This indicates that the amino group at position 4 can be derived from or react with sulfonamide moieties.

Conversely, the synthesis of 4-sulfonylthiocoumarins has been achieved starting from 4-hydroxythiocoumarin via a DABCO-catalyzed direct sulfonylation. nih.gov Although the substrate is different, this demonstrates that the introduction of a sulfonyl group at the 4-position of the thiocoumarin ring is a viable synthetic strategy. The direct sulfonylation of the anilino nitrogen in 1-thiocoumarin, 3-nitro-4-anilino- would likely proceed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

SubstrateReagentProduct
4-Hydroxythiocoumarin1-Sulfonyl-1,2,3-triazoles, DABCO4-Sulfonylthiocoumarin

This table shows a method for the sulfonylation of a related thiocoumarin derivative.

Computational and Theoretical Investigations of 1 Thiocoumarin, 3 Nitro 4 Anilino

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a host of other chemical properties. For derivatives of coumarin (B35378) and thiocoumarin, DFT has been widely applied to understand their structure and reactivity. frontiersin.org The B3LYP functional, combined with basis sets like 6-311G(d,p), is commonly employed for these types of calculations, providing a balance between accuracy and computational cost. youtube.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. youtube.com The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. youtube.com

In coumarin derivatives, the HOMO is typically localized over the benzopyran ring system, while the LUMO distribution can be influenced significantly by substituents. For 1-Thiocoumarin, 3-nitro-4-anilino-, the electron-withdrawing nitro group (-NO₂) is expected to lower the LUMO energy, while the electron-donating anilino group (-NHC₆H₅) would raise the HOMO energy. This strategic substitution likely results in a reduced HOMO-LUMO gap, enhancing the molecule's potential for intramolecular charge transfer (ICT), a property often associated with biological activity. nih.gov

Illustrative Data for Related Coumarin Derivatives

Compound/Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Coumarin-Biphenyl Derivative -5.50 -1.05 4.45
Nitro-Substituted Thienopyrimidine -6.55 -2.80 3.75

This table presents representative data from computational studies on related heterocyclic compounds to illustrate typical FMO energy ranges. Actual values for 1-Thiocoumarin, 3-nitro-4-anilino- would require specific calculation.

Molecular Electrostatic Potential (MEP) maps provide a visualization of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In a typical MEP map, red areas signify negative potential (prone to electrophilic attack), while blue areas indicate positive potential (prone to nucleophilic attack). For 1-Thiocoumarin, 3-nitro-4-anilino-, the MEP would likely show a high negative potential around the oxygen atoms of the nitro group and the carbonyl group, making them sites for electrophilic interaction. The anilino nitrogen and the aromatic rings would show varying degrees of electron density. nih.gov

Fukui Function Analysis is used to predict the local reactivity of specific atoms within a molecule. It quantifies the change in electron density at a particular point when an electron is added or removed. The function ƒ⁻(r) indicates susceptibility to electrophilic attack (where a nucleophile would attack), while ƒ⁺(r) indicates susceptibility to nucleophilic attack (where an electrophile would attack). nih.gov In aromatic systems containing nitro groups, the nitro group itself strongly influences the Fukui values. scholarsresearchlibrary.com For the title compound, the analysis would likely pinpoint the oxygen atoms of the nitro group and the carbonyl oxygen as primary sites for electrophilic interaction, while certain carbon atoms in the aromatic rings would be identified as sites for nucleophilic attack. scholarsresearchlibrary.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. nih.gov This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding.

The key interaction NBO analysis reveals is the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) anti-bonding orbital. The energy of this interaction, E(2), quantifies its strength. In 1-Thiocoumarin, 3-nitro-4-anilino-, significant interactions would be expected:

Hyperconjugation: Delocalization from the lone pairs of the anilino nitrogen (n_N) to the π* anti-bonding orbitals of the coumarin ring (π*_C=C).

Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the hydrogen of the anilino group and an oxygen of the adjacent nitro group. NBO analysis can characterize this interaction by evaluating the delocalization from the nitro oxygen's lone pair (n_O) to the anti-bonding orbital of the N-H bond (σ*_N-H). frontiersin.orgufv.br

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While DFT calculations provide insights into static, optimized structures, Molecular Dynamics (MD) simulations reveal how a molecule behaves over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. This allows for the exploration of the molecule's conformational landscape and its flexibility in a simulated environment (e.g., in water or bound to a protein). youtube.com

For 1-Thiocoumarin, 3-nitro-4-anilino-, MD simulations could:

Determine the preferred rotational conformations of the anilino and nitro groups.

Assess the stability of potential intramolecular hydrogen bonds over time.

Simulate how the molecule interacts with solvent molecules.

When combined with a biological target like a protein, MD simulations can assess the stability of the ligand-protein complex, revealing how the molecule adjusts its conformation within the binding site and the persistence of key interactions. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling is a key component of modern SAR, allowing for the systematic evaluation of how different functional groups impact a molecule's properties and interactions. nih.gov For the thiocoumarin scaffold, SAR studies often explore how substituents at various positions affect its potency as, for example, an enzyme inhibitor or antimicrobial agent. nih.gov

The presence of the 3-nitro and 4-anilino groups on the 1-thiocoumarin scaffold is a deliberate design choice. The nitro group acts as a strong electron-withdrawing group and a hydrogen bond acceptor, while the anilino group is a bulky, electron-donating, hydrogen bond donor. Computational SAR would involve modeling derivatives where these groups are altered—for instance, by changing the substituent on the aniline (B41778) ring or replacing the nitro group with other electron-withdrawing groups—to predict how these changes affect binding affinity or other desired properties. rsc.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. scholarsresearchlibrary.com The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different poses. The pose with the lowest binding energy is considered the most likely binding mode. frontiersin.org

For 1-Thiocoumarin, 3-nitro-4-anilino-, a molecular docking study would involve:

Obtaining the 3D structure of a relevant protein target.

Placing the thiocoumarin derivative into the active site of the protein.

Evaluating various binding poses based on a scoring function.

The results would highlight key interactions, such as:

Hydrogen bonds between the nitro group or anilino N-H and polar amino acid residues.

π-π stacking interactions between the aromatic rings of the thiocoumarin and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions between the nonpolar parts of the molecule and hydrophobic pockets in the protein.

Docking studies on related coumarin and thiocoumarin derivatives have successfully identified crucial interactions that explain their biological activity against various targets, including enzymes and receptors. nih.govnih.govmdpi.com

Table of Compounds

Compound Name
1-Thiocoumarin, 3-nitro-4-anilino-
Coumarin
Thiocoumarin
Phenylalanine
Tryptophan

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. In the context of thiocoumarin derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects, thereby guiding the design of more potent and selective agents.

The biological activity of coumarin and thiocoumarin derivatives is significantly influenced by the nature and position of their substituents. researchgate.netrsc.org The introduction of a nitro group, an electron-withdrawing substituent, at the 3-position of the thiocoumarin ring is expected to have a profound impact on the molecule's electronic properties. researchgate.net This modification can enhance the compound's ability to participate in crucial interactions with biological targets, a factor that is often correlated with increased bioactivity. researchgate.net Studies on related nitro-substituted coumarins have indicated that such electron-withdrawing features can be favorable for certain biological activities. researchgate.net

A hypothetical QSAR model for a series of 4-anilino-3-nitrothiocoumarins could be represented by the following general equation:

Biological Activity = f (Electronic Descriptors, Steric Descriptors, Lipophilic Descriptors)

Where:

Electronic Descriptors would account for the effects of substituents on the electron distribution of the thiocoumarin ring system. The Hammett constant (σ) for substituents on the anilino ring, for instance, could be a valuable parameter.

Steric Descriptors , such as Taft's steric parameter (Es) or molar refractivity (MR), would quantify the spatial influence of the anilino group and any further substitutions.

Lipophilic Descriptors , like the partition coefficient (log P), would describe the compound's hydrophobicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table outlines key molecular descriptors that would be pertinent to a QSAR study of 1-Thiocoumarin, 3-nitro-4-anilino- and its analogs.

Descriptor ClassSpecific DescriptorRelevance to 1-Thiocoumarin, 3-nitro-4-anilino-
Electronic Hammett Constant (σ)Quantifies the electron-donating/withdrawing nature of substituents on the anilino ring.
Dipole MomentReflects the overall polarity of the molecule, influenced by the nitro and anilino groups.
Steric Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability.
Taft's Steric Parameter (Es)Measures the steric bulk of substituents.
Lipophilic Partition Coefficient (log P)Indicates the compound's hydrophobicity and its ability to cross cell membranes.
Topological Connectivity IndicesDescribe the branching and connectivity of the molecular structure.

By developing robust QSAR models, researchers can predict the biological activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of compounds with the most promising therapeutic potential and minimizing unnecessary animal testing.

Mechanistic Studies of Chemical Transformations

The chemical reactivity of 1-Thiocoumarin, 3-nitro-4-anilino- is dictated by the interplay of its constituent functional groups. Mechanistic studies are crucial for understanding the pathways through which this compound undergoes transformations, providing insights into its stability, reactivity, and potential metabolic fate.

Exploration of Reaction Pathways and Transition States

The synthesis of 4-anilino-3-nitrothiocoumarins typically involves a multi-step process. A plausible synthetic route commences with the modification of a precursor such as 4-hydroxythiocoumarin. The exploration of the reaction pathways for the introduction of the nitro and anilino groups is fundamental to optimizing the synthesis and understanding potential side reactions.

The nitration of the thiocoumarin ring, likely at the 3-position, would proceed through an electrophilic aromatic substitution mechanism. The subsequent nucleophilic substitution of a suitable leaving group at the 4-position by aniline would lead to the final product. Computational chemistry, particularly Density Functional Theory (DFT), can be employed to model these reaction pathways and elucidate the structures of the transition states. researchgate.net

The stability of the transition states is a key determinant of the reaction rate and selectivity. For the nucleophilic substitution step, the transition state would involve the formation of a Meisenheimer-like intermediate, the stability of which is influenced by the electron-withdrawing nitro group.

A general representation of the transition state for the nucleophilic aromatic substitution of a 4-substituted-3-nitrothiocoumarin with aniline is depicted below:

[Insert a diagram here showing the transition state for the nucleophilic aromatic substitution of a 4-substituted-3-nitrothiocoumarin with aniline]

The reaction of dinitropyridone with a ketone and an ammonia (B1221849) source can lead to the formation of nitropyridines and nitroanilines through a three-component ring transformation. nih.gov This type of "scrap and build" approach highlights the complex mechanistic possibilities for forming nitro-substituted anilino structures.

Analysis of Radical-Induced Reactions

The presence of the nitro group in 1-Thiocoumarin, 3-nitro-4-anilino- makes it susceptible to radical-induced reactions. The classical reactivity of nitroalkenes, which involves the 1,4-addition of nucleophiles, can be altered by the presence of free radical species. rsc.orgnih.gov In compounds analogous to β-nitrostyrenes, radical species can selectively add to the carbon atom bearing the nitro group. rsc.orgnih.gov This addition results in a stabilized benzylic radical that can subsequently undergo a denitrative process, leading to the formation of a new double bond. rsc.orgnih.gov

For 1-Thiocoumarin, 3-nitro-4-anilino-, a similar radical-induced denitration could be envisaged. The reaction would likely be initiated by a radical species adding to the C3 position of the thiocoumarin ring. The resulting radical intermediate would be stabilized by both the adjacent phenyl ring of the thiocoumarin scaffold and the anilino group. Subsequent elimination of the nitro group as a radical or nitrite (B80452) anion would lead to a modified thiocoumarin derivative.

The potential steps in a radical-induced reaction of 1-Thiocoumarin, 3-nitro-4-anilino- are outlined in the table below:

StepDescription
Initiation Generation of a radical species (R•) from a suitable initiator.
Propagation 1 Addition of the radical (R•) to the C3 position of the thiocoumarin ring, forming a stabilized radical intermediate.
Propagation 2 Elimination of the nitro group (•NO₂) from the radical intermediate, resulting in a new double bond and the regeneration of a radical species.
Termination Combination of two radical species to form a stable product.

These radical-induced transformations are significant as they can lead to novel derivatives that may not be accessible through conventional synthetic routes. Furthermore, understanding these pathways is crucial for evaluating the compound's stability in biological systems where radical species are often present.

Spectroscopic Characterization Methodologies for Thiocoumarin Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 1-Thiocoumarin, 3-nitro-4-anilino- , a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals. scispace.comresearchgate.net

In the ¹H NMR spectrum, the aromatic protons of the thiocoumarin and anilino rings are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. ceon.rs The exact chemical shifts and coupling constants would be influenced by the electronic effects of the nitro group and the sulfur atom in the heterocyclic ring. The NH proton of the anilino group is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. scispace.com

The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. The carbonyl carbon (C=O) of the thiocoumarin ring is expected to be the most downfield signal, typically appearing above 160 ppm. ceon.rs The presence of the electron-withdrawing nitro group would influence the chemical shifts of the carbons in its vicinity.

Two-dimensional NMR techniques are crucial for confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling networks within the aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the anilino group relative to the thiocoumarin ring. ceon.rsresearchgate.net

Based on studies of similar 4-arylamino-3-nitrocoumarin derivatives, the following table projects the expected ¹H and ¹³C NMR chemical shifts for 1-Thiocoumarin, 3-nitro-4-anilino- . researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Thiocoumarin, 3-nitro-4-anilino- (Note: These are predicted values based on analogous compounds and may vary in experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-> 160 (C=O)
C3-~120-130 (C-NO₂)
C4-~140-150 (C-N)
C4a-~120-125
C5~7.5-7.8 (d)~125-130
C6~7.2-7.4 (t)~120-125
C7~7.2-7.4 (t)~125-130
C8~8.0-8.2 (d)~115-120
C8a-~150-155
NH~8.5-9.5 (br s)-
C1'-~135-140
C2'/C6'~7.3-7.5 (d)~120-125
C3'/C5'~7.1-7.3 (t)~128-132
C4'~7.0-7.2 (t)~125-130

d: doublet, t: triplet, br s: broad singlet

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, helping to identify functional groups.

The IR spectrum of 1-Thiocoumarin, 3-nitro-4-anilino- is expected to show characteristic absorption bands. A strong band corresponding to the carbonyl (C=O) stretching vibration would be observed, likely in the range of 1680-1700 cm⁻¹, with the exact position influenced by the thiocoumarin ring system. ceon.rs The nitro group (NO₂) would exhibit two distinct stretching vibrations: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1335-1380 cm⁻¹. ceon.rs The N-H stretching vibration of the anilino group is expected to appear as a sharp to broad band in the region of 3300-3400 cm⁻¹. ceon.rs Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic rings and the C=S bond (if any tautomeric form exists) would be more prominent in the Raman spectrum.

Table 2: Predicted IR Absorption Bands for 1-Thiocoumarin, 3-nitro-4-anilino- (Note: These are predicted values based on analogous compounds.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Anilino)Stretching3300 - 3400
C-H (Aromatic)Stretching> 3000
C=O (Thiocoumarin)Stretching1680 - 1700
C=C (Aromatic)Stretching1450 - 1600
NO₂ (Nitro)Asymmetric Stretching1515 - 1560
NO₂ (Nitro)Symmetric Stretching1335 - 1380

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 1-Thiocoumarin, 3-nitro-4-anilino- is expected to be complex due to the presence of multiple chromophores. The extended π-system of the thiocoumarin core, coupled with the anilino and nitro groups, would lead to several absorption bands.

Typically, coumarin (B35378) derivatives exhibit absorption maxima in the UV region, often between 250 and 350 nm, corresponding to π → π* transitions. researchgate.net The presence of the anilino group as an auxochrome and the nitro group as a chromophore would likely cause a bathochromic (red) shift of these absorption bands, potentially extending into the visible region. Intramolecular charge transfer (ICT) from the electron-donating anilino group to the electron-withdrawing nitro group through the thiocoumarin system could result in a low-energy absorption band. This is a common feature in push-pull systems. Studies on similar nitro-substituted coumarins have shown electronic transitions in the UV-Vis region. nveo.org

Table 3: Predicted UV-Vis Absorption Maxima for 1-Thiocoumarin, 3-nitro-4-anilino- (Note: These are predicted values based on analogous compounds and are solvent-dependent.)

Electronic TransitionPredicted Wavelength Range (nm)
π → π250 - 350
n → π350 - 450
ICT> 400

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For 1-Thiocoumarin, 3-nitro-4-anilino- (C₁₅H₁₀N₂O₃S), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula. uni.lu

The predicted monoisotopic mass of this compound is 298.0412 Da. uni.lu In an ESI-MS experiment, the compound would likely be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. uni.lu

The fragmentation pattern in MS/MS experiments would be characteristic of the thiocoumarin structure. Common fragmentation pathways for coumarin derivatives involve the loss of CO, and for this specific molecule, the loss of NO₂ is also a likely fragmentation. The anilino substituent could also be cleaved. Analyzing these fragmentation patterns would help to confirm the connectivity of the different parts of the molecule.

Table 4: Predicted Mass Spectrometry Data for 1-Thiocoumarin, 3-nitro-4-anilino- uni.lu

IonPredicted m/z
[M]⁺298.04065
[M+H]⁺299.04848
[M+Na]⁺321.03042
[M+K]⁺337.00436
[M-H]⁻297.03392

Applications in Materials Science and Chemical Biology

The inherent properties of the thiocoumarin nucleus, modified by the electron-withdrawing nitro group and the electron-donating anilino substituent, make 1-Thiocoumarin, 3-nitro-4-anilino- a versatile platform for various applications.

The exploration of thiocoumarin derivatives in the design of advanced drug delivery vehicles is a growing area of research. rsc.org While direct studies on nanovesicles formed specifically from 1-Thiocoumarin, 3-nitro-4-anilino- are not yet prevalent, the foundational work with related thiocoumarin compounds provides a strong basis for its potential in this field.

The synthesis of novel thiocoumarins and quinolin-2-ones has been a subject of research, with a focus on their potential biological activities. researchgate.net The general strategy for creating carrier systems from thiocoumarins often involves leveraging their amphiphilic character, which can be tailored through chemical modification. For instance, thiocoumarin-3-carboxylate has been successfully used to create eggshell-like nanovesicles for carrying pharmaceutical agents. rsc.orgnih.gov The design of such nanostructures relies on the self-assembly properties of the thiocoumarin derivatives, driven by hydrophobic and other non-covalent interactions. The characterization of these vesicles typically involves spectroscopic methods to confirm their formation and stability. rsc.org

A key feature of carrier systems is the ability to release their payload in a controlled manner. For thiocoumarin-based systems, this release can often be triggered by specific stimuli. One documented mechanism is a pH-responsive release, where a change in the acidity of the environment prompts the disassembly of the nanovesicles and the subsequent release of the encapsulated molecule. rsc.org This has been demonstrated with nanovesicles carrying sulfamethoxazole, where spectroscopic studies and bacterial growth inhibition assays confirmed the sustained release of the drug in response to pH changes. rsc.org Given the presence of the nitro and anilino groups, it is plausible that nanocarriers derived from 1-Thiocoumarin, 3-nitro-4-anilino- could be designed to respond to other stimuli, such as light or specific enzymes, offering a versatile platform for targeted molecular delivery.

Photocleavable protecting groups, or "photocages," are powerful tools in chemical biology, allowing for the spatial and temporal control of the release of bioactive molecules with light. nih.gov Thiocoumarins have emerged as promising scaffolds for such applications due to their favorable photophysical properties. nih.govmdpi.com

A significant advantage of thiocoumarin-based photocages over their traditional coumarin (B35378) counterparts is their absorption of light at longer wavelengths. mdpi.com The substitution of the carbonyl oxygen with sulfur in the coumarin ring leads to a red-shift in the absorption spectrum, enabling the use of visible light (typically blue or cyan) for uncaging. nih.gov This is highly desirable for biological applications as it minimizes the potential for photodamage to cells and tissues that can occur with UV light irradiation. nih.govmdpi.com The 3-nitro and 4-anilino substituents on the 1-Thiocoumarin, 3-nitro-4-anilino- core are expected to further modulate these properties. The nitro group, being strongly electron-withdrawing, can influence the excited-state reactivity and potentially enhance the efficiency of the photocleavage process. The anilino group, an electron-donating group, can also contribute to the tuning of the absorption spectrum.

The ability to tune the absorption properties of photocages is crucial for applications requiring orthogonal uncaging, where different molecules are released by different wavelengths of light. mdpi.com The absorption maximum of thiocoumarin derivatives can be finely adjusted through structural modifications. nih.gov For example, 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM) shows a bathochromic shift (a shift to longer wavelengths) in its absorption compared to its coumarin analog. nih.gov The presence of the anilino group in 1-Thiocoumarin, 3-nitro-4-anilino- would likely contribute to a further red-shift in its absorption spectrum. The combination of the thiocarbonyl group, the nitro group, and the anilino group provides a rich chemical space for designing photocages with precisely controlled spectroscopic properties for advanced photochemical experiments.

Spectroscopic Data for a Related Thiocoumarin Photocage

CompoundAbsorption Max (nm)Emission Max (nm)
DEACM-caged ATP~400~475
thio-DEACM-caged ATP~490~525

This table presents a comparison of the approximate absorption and emission maxima for a coumarin-based photocage (DEACM) and its thiocoumarin analog (thio-DEACM) when attached to ATP, illustrating the red-shift effect of the sulfur substitution. Data sourced from photophysical studies of caged nucleotides. researchgate.net

Fluorescent probes are indispensable tools for detecting and imaging specific analytes in complex environments, including living cells. nih.govrsc.org Coumarin and its derivatives are popular fluorophores due to their high quantum yields, photostability, and environmentally sensitive emission. rsc.orgresearchgate.net The introduction of a sulfur atom to create the thiocoumarin scaffold, along with specific substituents, can lead to the development of probes with unique sensing capabilities.

While the direct application of 1-Thiocoumarin, 3-nitro-4-anilino- as a fluorescent probe is not extensively documented, the principles of probe design using related structures are well-established. The core strategy often involves modulating the fluorescence of the thiocoumarin core through its interaction with an analyte. The nitro group at the 3-position is a known fluorescence quencher through processes like photoinduced electron transfer (PeT). A sensing event, such as a chemical reaction that removes or alters the nitro group, can lead to a "turn-on" fluorescence response.

The anilino group at the 4-position can also play a crucial role in the sensing mechanism, potentially participating in intramolecular charge transfer (ICT) processes, which are highly sensitive to the local environment's polarity. Probes based on coumarin derivatives with amino groups have been developed for detecting various species. mdpi.com The combination of the nitro and anilino groups on the thiocoumarin scaffold offers a promising design for ratiometric or "turn-on" fluorescent probes for a variety of analytes. Theoretical studies on related nitro-substituted coumarin probes have provided insights into the sensing mechanisms, which could guide the future development of probes based on 1-Thiocoumarin, 3-nitro-4-anilino-. nih.gov

Future Perspectives and Research Directions

Advancements in Asymmetric Synthesis of Chiral Thiocoumarin Derivatives

The introduction of chirality into drug candidates can lead to greater target specificity and efficacy. researchgate.net While the synthesis of racemic thiocoumarins is well-established, future research will increasingly focus on the asymmetric synthesis of chiral derivatives. Organocatalysis has emerged as a powerful tool for creating chiral coumarin (B35378) and thiocoumarin structures. nih.gov

Key future directions include:

Development of Novel Chiral Catalysts: Research will focus on designing more efficient and selective organocatalysts, such as chiral primary amine-thioureas and squaramides, for asymmetric Michael additions of 4-hydroxythiocoumarin to various electrophiles. semanticscholar.org This could enable the synthesis of chiral 3,4-disubstituted thiocoumarins with high enantioselectivity (up to 97% ee). semanticscholar.org

Enantioselective C-H Functionalization: Exploring catalytic asymmetric C-H functionalization of pre-existing thiocoumarin rings will provide a direct route to chiral derivatives without requiring a de novo ring synthesis for each new compound. semanticscholar.org

Copper-Catalyzed Asymmetric Allylation: The development of methods like the CuCl/(R,R)-Ph-BPE-catalyzed enantioselective hydroallylation of 2H-thiochromenes offers a highly efficient and atom-economical pathway to chiral thiochromanes, which are closely related to thiocoumarins. rsc.org Applying similar strategies to thiocoumarin precursors could yield a variety of chiral compounds with high enantiomeric excess (up to 99% ee). rsc.org

These advancements will allow for the systematic investigation of stereochemistry on biological activity, paving the way for more potent and selective therapeutic agents.

Multicomponent Reactions for Enhanced Molecular Complexity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, adhering to the principles of green chemistry. nih.govclockss.org The use of MCRs for synthesizing thiocoumarin derivatives is a promising area for future exploration.

Future research in this area will likely involve:

Novel MCR Strategies: Designing new MCRs that incorporate the thiocoumarin scaffold will be a major focus. For example, a three-component reaction involving 4-hydroxythiocoumarin, an aldehyde (like 3-nitrobenzaldehyde), and an amine-containing component could potentially be developed to access structures similar to 1-thiocoumarin, 3-nitro-4-anilino-. researchgate.net

Domino Reactions: The development of domino Knoevenagel-hetero-Diels-Alder reactions has already proven effective for creating complex fused thiopyrano[2,3-b]thiochromen-5(4H)-ones in an aqueous medium. nih.gov Expanding this chemistry to include a wider range of substrates will generate significant molecular diversity.

Isocyanide-Based MCRs: Isocyanide-based MCRs are particularly versatile. clockss.org Exploring reactions between 4-hydroxythiocoumarin, isocyanides, and other reactants can lead to a vast library of structurally diverse thiocoumarin derivatives for biological screening. clockss.org

The data below illustrates the potential of MCRs for generating diverse heterocyclic systems from 4-hydroxycoumarin (B602359), a key precursor for many thiocoumarins.

Reaction TypeReactantsProduct ClassReference
Three-Component4-hydroxycoumarin, Aldehydes, 2-aminobenzimidazoleBenzo nih.govacs.orgimidazo[1,2-a]chromeno[4,3-d]pyrimidin-6-one researchgate.net
Three-Component4-hydroxycoumarin, 2-halobenzaldehyde, IsocyanideFuro[2,3-b]indole scaffold clockss.org
Four-Component4-hydroxycoumarin, etc.Diverse Heterocycles clockss.org

Rational Design of Thiocoumarin Analogues through Computational Chemistry

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and prediction of the properties of new molecules before their synthesis. nih.gov For thiocoumarin derivatives, computational approaches can guide the development of analogues with enhanced activity and specificity.

Future applications of computational chemistry in this field include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models for thiocoumarin derivatives can establish a correlation between the structural features of the molecules and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogues.

Molecular Docking and Dynamics: Molecular docking studies can predict the binding modes of thiocoumarin derivatives within the active sites of target proteins. nih.gov This information is crucial for understanding the mechanism of action and for designing modifications to improve binding affinity. For instance, docking studies have been used to understand the interaction between thiocoumarin derivatives and enzymes implicated in Alzheimer's disease, such as acetylcholinesterase. nih.gov

Density Functional Theory (DFT) Calculations: DFT calculations can be used to understand the electronic properties of thiocoumarin-based sensors and their complexes with metal ions, aiding in the design of more selective and sensitive probes. rsc.org These calculations can predict how the substitution pattern, such as the presence of a nitro group, influences the molecule's electronic structure and reactivity.

Exploration of Novel Biological Targets and Therapeutic Areas

Thiocoumarins have been investigated for a range of biological activities, including anticoagulant, antimicrobial, and anticancer effects. nih.govmdpi.com However, the full therapeutic potential of this scaffold remains largely untapped. The "multi-target-directed ligand" (MTDL) approach, where a single compound interacts with multiple targets, is gaining traction, particularly for complex diseases like Alzheimer's. nih.gov

Future research will aim to:

Identify New Protein Targets: High-throughput screening of thiocoumarin libraries against diverse panels of biological targets will help identify novel therapeutic applications. Targets of interest could include kinases, proteases, and epigenetic modifiers.

Develop Multi-Target Agents: Thiocoumarin derivatives, like the 4-methylthiocoumarin analogue C3, have shown promise as MTDLs for Alzheimer's disease by inhibiting acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation. nih.gov The 3-nitro-4-anilino- substitution pattern could be rationally designed to interact with multiple pathological targets.

Investigate New Therapeutic Areas: The biological activities of thiocoumarins suggest potential applications in areas beyond current investigation. For example, their antioxidant properties could be explored for treating inflammatory diseases, and their ability to inhibit enzymes like nitric oxide synthase could be relevant for various pathologies. nih.govmdpi.com

Compound ClassBiological Target(s)Therapeutic AreaReference
4-Methylthiocoumarin DerivativesAcetylcholinesterase, Butyrylcholinesterase, BACE1, β-AmyloidAlzheimer's Disease nih.gov
4-Hydroxythiocoumarin EthersNitric Oxide SynthaseInflammation/Other mdpi.com
General ThiocoumarinsVitamin K-dependent coagulation factorsAnticoagulant mdpi.com
Indole-Thiocoumarin HybridsDNA (Photochemotherapy)Cancer (PUVA) nih.gov

Development of Thiocoumarin-Based Probes for Biological Systems

The unique photophysical properties of the thiocoumarin scaffold make it an excellent candidate for the development of fluorescent probes for detecting ions and reactive oxygen species (ROS) in biological systems. mdpi.com The replacement of a carbonyl oxygen with sulfur often leads to significant changes in fluorescence, which can be exploited for sensing applications. researchgate.net

Key future directions are:

Probes for New Analytes: While probes for mercury ions (Hg²⁺) and hypochlorite (B82951) (ClO⁻) have been developed, there is a vast opportunity to design thiocoumarin-based probes for other biologically important species. researchgate.netrsc.org The sensing mechanism often involves a specific chemical reaction, such as the desulfurization of the thiocoumarin to a highly fluorescent coumarin, which provides a "turn-on" signal. rsc.org

Ratiometric and Near-Infrared (NIR) Probes: Developing ratiometric probes, which measure the ratio of fluorescence intensity at two different wavelengths, can provide more accurate and quantitative measurements by correcting for variations in probe concentration and environmental factors. rsc.org Shifting the emission to the NIR region would be highly advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence.

Live-Cell and In Vivo Imaging: A major goal is to apply these probes for real-time imaging of analytes in living cells and organisms. researchgate.netrsc.org This requires probes that are cell-permeable, non-toxic, and highly specific. Thiocoumarin probes have already been successfully used for fluorescence imaging of Hg²⁺ in live cells. rsc.org

Integration with Nanoscience for Advanced Applications

The convergence of nanotechnology and materials science opens up new avenues for the application of thiocoumarin derivatives. researchgate.net Integrating these molecules with nanomaterials can lead to novel systems with enhanced properties and functionalities.

Future research in this domain could focus on:

Drug Delivery Systems: Thiocoumarin-3-carboxylate has been used to create eggshell-like nanovesicles for the pH-responsive and sustained release of drugs like sulfamethoxazole. nih.gov Future work could involve designing nanocarriers from various thiocoumarin derivatives for targeted drug delivery in cancer therapy or other diseases.

Nanoparticle-Based Sensing: Anchoring thiocoumarin-based probes onto nanoparticles (e.g., gold or silica (B1680970) nanoparticles) can enhance their stability, sensitivity, and selectivity. This could lead to the development of robust nanosensors for environmental monitoring or medical diagnostics.

Photoactive Nanomaterials: The photophysical properties of thiocoumarins can be harnessed in the creation of photoactive nanomaterials. These could find applications in photodynamic therapy, where the compound generates reactive oxygen species upon light irradiation to kill cancer cells, or in the development of materials for optical data storage.

By pursuing these research directions, the scientific community can unlock the full potential of 1-Thiocoumarin, 3-nitro-4-anilino- and the broader class of thiocoumarin derivatives, leading to significant advancements in medicine, diagnostics, and materials science.

Q & A

Q. What are the recommended methods for synthesizing 1-Thiocoumarin, 3-nitro-4-anilino- with high purity?

Synthesis should follow stepwise protocols, starting with nitration and anilino-substitution of the thiocoumarin backbone. Key steps include:

  • Purification : Use recrystallization in ethanol or acetonitrile to isolate the compound, monitored by thin-layer chromatography (TLC) .
  • Purity validation : Employ HPLC with UV detection (λ = 254 nm) to confirm >98% purity, using a C18 column and acetonitrile/water mobile phase .
  • Yield optimization : Adjust reaction temperature (60–80°C) and stoichiometry (e.g., nitro-aniline derivatives in 1.2:1 molar ratio) to mitigate side products .

Q. How should researchers characterize the structural and chemical properties of this compound?

Comprehensive characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for nitro (-NO₂), anilino (-NH-C₆H₅), and thiocoumarin moieties. Anomalies in aromatic proton shifts may indicate tautomerism .
    • IR : Confirm functional groups (e.g., C=S stretch at ~1200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Elemental analysis : Verify %C, %H, %N, and %S within ±0.3% of theoretical values .

Q. What are the stability considerations for long-term storage of 1-Thiocoumarin, 3-nitro-4-anilino-?

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation and photodegradation .
  • Decomposition analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Detect degradation products (e.g., nitroso derivatives) using LC-MS .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity under varying pH conditions?

  • Experimental design : Perform kinetic assays in buffered solutions (pH 2–12), tracking absorbance changes at λ_max (~320 nm) to identify reactive intermediates .
  • Data interpretation : Use Arrhenius plots to correlate reaction rates with pH-dependent tautomeric shifts .
  • Contradiction resolution : If conflicting reactivity profiles arise, validate via 2D NMR (e.g., NOESY to confirm intramolecular interactions) .

Q. What computational approaches predict the biological interactions of this compound?

  • Molecular docking : Model interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina, prioritizing binding poses with ∆G < −7 kcal/mol .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
  • Validation : Cross-check computational results with in vitro assays (e.g., enzyme inhibition IC₅₀) to resolve discrepancies .

Q. How can researchers address contradictions in reported biological activities of thiocoumarin derivatives?

  • Systematic review : Aggregate data from PubMed and Scopus, applying PRISMA guidelines to exclude low-quality studies .
  • Meta-analysis : Use random-effects models to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., solvent polarity in bioassays) .
  • Replication : Repeat key studies under standardized conditions (e.g., fixed cell lines, identical assay buffers) to isolate experimental variables .

Q. What advanced techniques validate the compound’s role in photodynamic therapy (PDT)?

  • Singlet oxygen quantification : Use SOSG (Singlet Oxygen Sensor Green) fluorescence in cancer cell lines, correlating with light dose (J/cm²) .
  • In vivo imaging : Employ murine models with tumor xenografts, monitoring PDT efficacy via bioluminescence and histopathology .
  • Data rigor : Apply FINER criteria to ensure feasibility and novelty of experimental protocols .

Methodological Best Practices

  • Experimental design : Adopt PICO framework to define Population (e.g., specific cell lines), Intervention (compound concentration), Comparison (positive/negative controls), and Outcomes (IC₅₀, apoptosis rates) .
  • Data reporting : Include detailed reagent metadata (CAS RN, purity, vendor) per ICMJE standards to ensure reproducibility .
  • Ethical compliance : For biological studies, adhere to institutional review boards (IRBs) and ARRIVE guidelines for animal research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.